N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide

Medicinal Chemistry ADME Prediction Extraction Efficiency

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide is a Weinreb amide (N-methoxy-N-methyl amide) derivative of 2-(trifluoromethyl)benzoic acid, a class known for serving as stable, selective acylating agents that form ketones rather than over-adding to tertiary alcohols with Grignard or organolithium reagents. It features an ortho-trifluoromethyl group on the phenyl ring, which distinguishes it from unsubstituted or para/meta-substituted benzamide analogs in terms of electronic properties, steric profile, and lipophilicity.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 116332-63-9
Cat. No. B185455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
CAS116332-63-9
SynonymsN-Methoxy-N-Methyl-2-(trifluoroMethyl)benzaMide
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1C(F)(F)F)OC
InChIInChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-5-3-4-6-8(7)10(11,12)13/h3-6H,1-2H3
InChIKeyRFCOFRJQQLVIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide (CAS 116332-63-9): A Key Ortho-CF₃ Weinreb Amide Building Block


N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide is a Weinreb amide (N-methoxy-N-methyl amide) derivative of 2-(trifluoromethyl)benzoic acid, a class known for serving as stable, selective acylating agents that form ketones rather than over-adding to tertiary alcohols with Grignard or organolithium reagents [1]. It features an ortho-trifluoromethyl group on the phenyl ring, which distinguishes it from unsubstituted or para/meta-substituted benzamide analogs in terms of electronic properties, steric profile, and lipophilicity . This compound is widely utilized as an intermediate in medicinal chemistry for the synthesis of trifluoromethyl-substituted kinase inhibitors and other bioactive molecules [2].

Why Interchanging N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide with Unsubstituted or Isomeric Weinreb Amides Compromises Synthetic Utility


While all Weinreb amides prevent over-addition of nucleophiles, simply substituting N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide with its unsubstituted analog (N-Methoxy-N-methylbenzamide, CAS 6919-61-5) or a meta/para-CF₃ isomer overlooks critical differences that impact synthetic success. The ortho-CF₃ group introduces a unique steric environment that can direct regioselective C-H functionalization [1] and dramatically increases lipophilicity, which is essential for downstream target engagement in drug candidates . Using the wrong regioisomer leads to final compounds with sub-optimal pharmacokinetic profiles, as demonstrated in SAR studies where ortho-CF₃ benzamides exhibited superior kinase inhibitory activity compared to their meta or para counterparts [2].

Quantitative Differentiation Guide for Sourcing N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide


Enhanced Lipophilicity (LogP) vs. Unsubstituted Weinreb Amide

The introduction of the ortho-trifluoromethyl group significantly elevates the compound's lipophilicity compared to the parent, non-fluorinated Weinreb amide. This is a key determinant of membrane permeability and metabolic stability in drug discovery .

Medicinal Chemistry ADME Prediction Extraction Efficiency

Regioselective Directing Group Capability in C-H Functionalization

Weinreb amides are privileged directing groups for transition metal-catalyzed ortho-C-H functionalization. The ortho-CF₃ substituent creates a unique electronic and steric environment that can influence both the efficiency and site-selectivity of such reactions compared to unsubstituted or para-CF₃ analogs [1].

C-H Activation Late-Stage Functionalization Organic Synthesis

Pharmacophoric Advantage of Ortho-CF3-Benzamide Core in Kinase Inhibition

The 2-(trifluoromethyl)benzamide moiety, which is directly accessible from this Weinreb amide, is a privileged pharmacophore in kinase inhibition. While the Weinreb amide itself is an intermediate, its use is justified by the superior activity of the final ortho-CF₃ benzamide drugs compared to non-fluorinated or differently substituted analogs. For example, trifluoromethyl substituted benzamides in the patent literature achieve potent inhibition of ephrin receptor kinases and TrkA, with IC₅₀ values routinely in the low nanomolar range [1][2].

Kinase Inhibitor TrkA Ephrin Receptor SAR Analysis

Application Scenarios Where N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide Is the Scientifically Justified Choice


Synthesis of TrkA or BCR-ABL Kinase Inhibitors with Defined Pharmacokinetic Needs

In the development of kinase inhibitors targeting TrkA (e.g., for pain or oncology), the 2-(trifluoromethyl)benzamide moiety is a core pharmacophore. This Weinreb amide serves as the ideal starting material because its LogP of 2.41 (ΔLogP > 1 vs. non-fluorinated) directly translates to the enhanced membrane permeability required for intracellular kinase engagement . The ortho-CF₃ position is critical; meta or para isomers lead to a significant loss in enzymatic inhibitory activity, as demonstrated by the single-digit nanomolar IC₅₀ values retained only by ortho-CF₃ derivatives [1].

Regioselective Late-Stage Functionalization for SAR Expansion

For medicinal chemistry teams needing to rapidly generate compound libraries for structure-activity relationship (SAR) studies, this Weinreb amide offers a defined chemical handle. The ortho-CF₃ group blocks one reactive site, enabling predictable C-H functionalization at the remaining positions . Using the unsubstituted Weinreb amide would risk non-selective derivatization leading to complex product mixtures and lower yields.

Precursor for High-LogP Drug Candidates and Lipophilic Prodrugs

In projects where increasing compound lipophilicity is a design goal (e.g., CNS-targeting drugs or compounds requiring high volume of distribution), this CF₃-Weinreb amide is the superior choice. Its computed LogP of 2.41 provides a significant head start over the parent Weinreb amide (LogP 1.32), potentially reducing the number of synthetic steps needed to achieve the desired partition coefficient in the final drug candidate .

Quote Request

Request a Quote for N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.